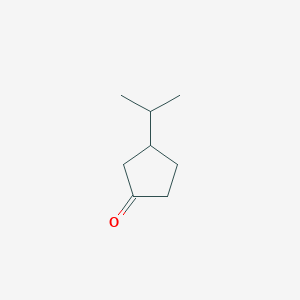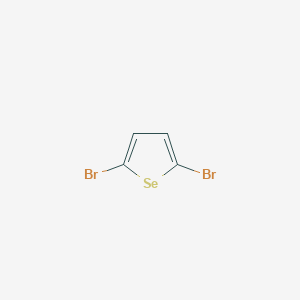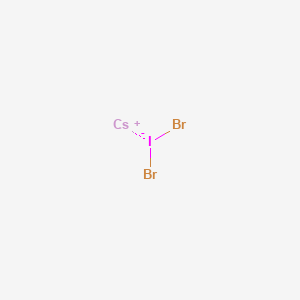
Cesium bromoiodide
説明
Cesium bromoiodide is a chemical compound that is commonly used in scientific research and experimentation. It is a crystalline material that is composed of cesium, bromine, and iodine. This compound has a wide range of applications in various fields of science, including physics, chemistry, and biology.
作用機序
The mechanism of action of cesium bromoiodide is not well understood. However, it is believed that it works by interacting with ionizing radiation and emitting light. This light can then be detected and measured, allowing researchers to study the properties of the radiation.
生化学的および生理学的効果
Cesium bromoiodide does not have any known biochemical or physiological effects. However, it is important to note that this compound is not intended for human consumption and should only be used in a laboratory setting.
実験室実験の利点と制限
One of the main advantages of using cesium bromoiodide in lab experiments is its high sensitivity to ionizing radiation. This makes it an ideal material for detecting and measuring radiation in a variety of applications. However, one of the limitations of using cesium bromoiodide is its high cost. It is also important to handle this compound with care, as it can be hazardous if not used properly.
将来の方向性
There are many potential future directions for research involving cesium bromoiodide. One possible direction is the development of new scintillation materials that are more efficient and cost-effective. Another possible direction is the use of cesium bromoiodide in medical imaging studies. Finally, researchers may also investigate the use of cesium bromoiodide in the development of new materials for solar cells and other renewable energy technologies.
Conclusion:
In conclusion, cesium bromoiodide is a valuable compound that has a wide range of applications in scientific research. It is commonly used in the fields of physics, chemistry, and biology, and has many potential future directions for research. While it has many advantages for lab experiments, it is important to handle this compound with care and use it only in a laboratory setting.
合成法
Cesium bromoiodide can be synthesized using a variety of methods, including solid-state reactions, melt growth techniques, and solution growth methods. One of the most common methods used for the synthesis of cesium bromoiodide is the solution growth method. In this method, cesium bromide and cesium iodide are dissolved in water, and the resulting solution is allowed to crystallize. The crystals that form are cesium bromoiodide.
科学的研究の応用
Cesium bromoiodide has a wide range of applications in scientific research. It is commonly used in the field of physics as a scintillation material. Scintillation materials are used to detect and measure ionizing radiation. Cesium bromoiodide is also used in the field of chemistry as a source of halogens for organic synthesis. In addition, it has been used in the field of biology as a contrast agent for imaging studies.
特性
InChI |
InChI=1S/Br2I.Cs/c1-3-2;/q-1;+1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWWBUMNBWNDPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Br[I-]Br.[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2CsI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10890777 | |
| Record name | Iodate(1-), dibromo-, cesium (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10890777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cesium bromoiodide | |
CAS RN |
18278-82-5 | |
| Record name | Iodate(1-), dibromo-, cesium (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18278-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodate(1-), dibromo-, cesium (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018278825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodate(1-), dibromo-, cesium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iodate(1-), dibromo-, cesium (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10890777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cesium dibromoiodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.308 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



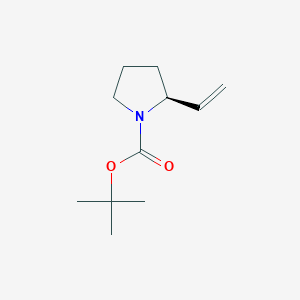

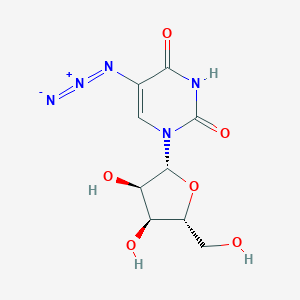
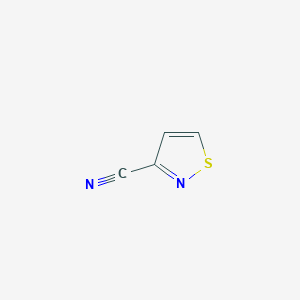
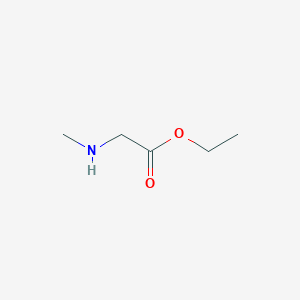


![(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B172937.png)

